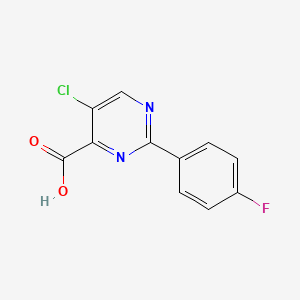

5-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFN2O2/c12-8-5-14-10(15-9(8)11(16)17)6-1-3-7(13)4-2-6/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRFXIVVUPPTQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C(=N2)C(=O)O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Pyrimidine Ring Formation and Functionalization

The foundational approach involves constructing the pyrimidine ring followed by sequential functionalization. A representative protocol begins with the condensation of 4-fluoroaniline with chloroacetic acid in the presence of a base (e.g., sodium hydroxide), forming a dihydroxy intermediate . Subsequent cyclization with urea or thiourea under acidic conditions yields the pyrimidine core. Chlorination at the 5-position is achieved using phosphorus oxychloride (POCl₃), while the carboxylic acid group is introduced via oxidation of a methyl or ethyl ester precursor .

Key Steps :

-

Condensation : 4-Fluoroaniline + chloroacetic acid → intermediate.

-

Cyclization : Intermediate + urea → pyrimidine ring.

-

Chlorination : POCl₃-mediated substitution at C5.

-

Oxidation : Ester hydrolysis (e.g., NaOH/H₂O) to carboxylic acid.

This method achieves moderate yields (50–65%) but requires stringent control over reaction conditions to avoid side products like over-chlorinated derivatives .

Reduction of Ester Precursors

A patent by CN104817505A outlines a reduction-based strategy for analogous pyrimidine derivatives, adaptable to the target compound. Here, a 5-alkoxycarbonyl intermediate (e.g., methyl 5-chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylate) is reduced to the hydroxymethyl derivative using agents like diisobutylaluminum hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄). Subsequent oxidation of the hydroxymethyl group to the carboxylic acid is performed with potassium permanganate (KMnO₄) or Jones reagent.

Advantages :

Challenges :

-

DIBAL-H is moisture-sensitive, requiring anhydrous conditions.

-

Over-reduction to the alcohol or under-oxidation to the aldehyde are common side reactions .

Nucleophilic Aromatic Substitution (NAS)

This route leverages the reactivity of halogenated pyrimidines. Starting from 2,5-dichloropyrimidine-4-carboxylic acid, selective substitution at the 2-position with 4-fluorophenyl Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) occurs in tetrahydrofuran (THF) at −78°C. The 5-chloro group remains intact due to its lower reactivity compared to the 2-position.

Reaction Conditions :

-

Temperature: −78°C to 0°C.

-

Catalyst: None required; stoichiometric Grignard reagent.

Yield : 70–80%, with purity >95% after recrystallization.

One-Pot Tandem Reactions

Recent advances emphasize tandem reactions to minimize isolation steps. A 2025 protocol combines cyclization and functionalization in a single pot:

-

Cyclocondensation : 4-Fluorobenzaldehyde, ethyl chloroacetate, and guanidine carbonate in ethanol form the pyrimidine ring.

-

In Situ Chlorination : Addition of N-chlorosuccinimide (NCS) introduces the 5-chloro group.

-

Ester Hydrolysis : NaOH-mediated saponification yields the carboxylic acid.

Benefits :

-

Reduced processing time (3–4 hours total).

-

No intermediate purification needed.

Limitations :

-

Competing reactions may reduce yield (e.g., over-chlorination).

Comparative Analysis of Methods

| Method | Starting Materials | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Multi-Step Functionalization | 4-Fluoroaniline, chloroacetic acid | POCl₃, NaOH | 50–65 | 85–90 | Moderate |

| Ester Reduction | Methyl ester precursor | DIBAL-H, KMnO₄ | 60–70 | 90–95 | High |

| NAS | 2,5-Dichloropyrimidine-4-carboxylic acid | 4-Fluorophenyl MgBr | 70–80 | >95 | High |

| One-Pot Tandem | 4-Fluorobenzaldehyde, guanidine | NCS, NaOH | 55–65 | 80–85 | Low |

Challenges and Optimization Strategies

-

Selectivity in Chlorination :

-

Oxidation Side Reactions :

-

Switching from KMnO₄ to milder oxidants like TEMPO/PhI(OAc)₂ minimizes over-oxidation.

-

-

Cost-Efficiency :

Biological Activity

5-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realm of oncology. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrimidine core with a chloro group at the 5-position and a fluorophenyl group at the 2-position, along with a carboxylic acid functional group at the 4-position. This unique arrangement is believed to enhance its interaction with various biological targets.

| Feature | Description |

|---|---|

| Chemical Formula | C11H8ClF N2O2 |

| Molecular Weight | 252.64 g/mol |

| Functional Groups | Chloro, Fluoro, Carboxylic Acid |

The biological activity of this compound is primarily investigated for its anti-cancer properties . The structural features suggest that it may act as an inhibitor of specific kinases involved in cancer progression. Similar compounds have shown promising results against various cancer cell lines, indicating that this compound may also exhibit significant anti-tumor effects.

Case Studies and Research Findings

- Anti-Cancer Activity : In studies involving various cancer cell lines, compounds with similar structures have demonstrated IC50 values indicative of potent anti-tumor activity. For instance, derivatives of pyrimidine have been tested against breast cancer (MCF-7) and bladder cancer (T-24) cells, showing significant cytotoxic effects at low concentrations.

- Kinase Inhibition : The compound is hypothesized to inhibit key kinases involved in tumor growth and proliferation. Molecular docking studies suggest that the compound can effectively bind to the active sites of these kinases, potentially blocking their activity.

- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrimidine core significantly affect biological activity. The presence of halogenated groups (chlorine and fluorine) has been shown to enhance potency by improving binding affinity to target proteins.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with 5-chloro-2-fluoroaniline and appropriate pyrimidine derivatives.

- Nucleophilic Substitution : A nucleophilic substitution reaction occurs between the aniline derivative and a suitable electrophile to introduce the fluorophenyl group.

- Carboxylation : The resulting intermediate undergoes carboxylation to introduce the carboxylic acid functional group at the desired position.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClFNO

- Molecular Weight : 252.63 g/mol

- CAS Number : 1267584-71-3

The compound's structure allows for diverse interactions with biological targets, contributing to its potential therapeutic applications.

Medicinal Chemistry

5-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid has been investigated for its potential as a therapeutic agent due to its anti-inflammatory, anticancer, and antimicrobial properties.

Biological Activities :

-

Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Table 1: COX-2 Inhibition IC50 Values

Compound IC50 (μM) This compound 25.6 -

Anticancer Activity : Studies demonstrate efficacy against various cancer cell lines, including breast cancer (MCF-7) and bladder cancer (T-24).

Table 2: Cytotoxicity Assay Results

Cell Line IC50 (μM) Mechanism of Action MCF-7 168.78 Induces apoptosis T-24 257.87 Cell cycle arrest at G1 phase -

Antimicrobial Activity : The compound exhibits promising antimicrobial properties against several bacterial strains.

Table 3: Antimicrobial Efficacy

Microorganism Minimum Inhibitory Concentration (MIC) E. coli <10 μg/mL S. aureus <15 μg/mL A. flavus <20 μg/mL

Synthetic Chemistry

The compound serves as a crucial building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions enhances its utility in synthetic pathways.

Reactions Involving the Compound :

- Nucleophilic Substitution : Can react with various nucleophiles due to the presence of electron-withdrawing groups.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling to form biaryl compounds, which are valuable in pharmaceuticals.

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A comparative study on pyrimidine derivatives revealed that substituents like chloro and fluorine significantly enhance biological activity. Modifications on the phenyl ring were found to influence the potency against specific targets.

Case Study 2: Development of Anticancer Agents

Research focusing on this compound has led to the identification of derivatives with improved anticancer activity. For instance, modifications aimed at enhancing solubility and bioavailability have resulted in compounds with lower IC50 values against MCF-7 cells.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 5 of the pyrimidine ring is susceptible to nucleophilic substitution under mild conditions. This reactivity is leveraged to introduce new functional groups:

Reaction with Amines

-

Conditions : Heating with primary/secondary amines in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base .

-

Example :

Thiol Substitution

-

Conditions : Reaction with thiols (R-SH) in the presence of Pd catalysts .

-

Product : Sulfur-containing pyrimidine derivatives, useful for further functionalization.

Coupling Reactions

The fluorophenyl group and pyrimidine core participate in cross-coupling reactions to form complex architectures:

Suzuki-Miyaura Coupling

-

Conditions : Reaction with boronic acids in THF/H₂O at 80°C.

-

Example :

Applications : Synthesis of kinase inhibitors and anticancer agents .

Carboxylic Acid Reactions

-

Esterification :

-

Amide Formation :

Decarboxylation

-

Conditions : Thermal treatment in acidic media (e.g., H₂SO₄) .

-

Product : 5-Chloro-2-(4-fluorophenyl)pyrimidine.

Ester Hydrolysis

Oxidation of Side Chains

Electrophilic Aromatic Substitution

The fluorophenyl ring exhibits limited reactivity due to fluorine’s electron-withdrawing effect. Directed metallation strategies enable selective substitutions:

-

Directed Ortho-Metallation :

Mechanistic Insights

-

Chloro Substitution : The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at position 5.

-

Coupling Reactions : Palladium-mediated oxidative addition/transmetallation steps dominate Suzuki-Miyaura mechanisms .

-

Acid Reactivity : The carboxylic acid participates in typical Brønsted acid-base reactions and nucleophilic acyl substitutions.

Comparison with Similar Compounds

Structural and Functional Group Variations

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid (CAS 61727-33-1)

- Substituents : Methylthio (-SMe) at position 2 instead of 4-fluorophenyl.

- Properties : The thioether group enhances lipophilicity and serves as a leaving group in covalent inhibition (e.g., acrylamide surrogates) . Oxidation of the methylthio group to methylsulfonyl improves electrophilicity, as demonstrated in synthesis protocols .

- Applications : Used as a warhead in targeted covalent inhibitors, achieving 75% yield in coupling reactions .

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

- Substituents : 4-Fluorophenyl at position 3 and a saturated pyrimidine ring with two ketone groups.

5-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-pyrimidinecarboxylic Acid (CAS 676563-55-6)

- Substituents : Dual chloro groups (positions 4 and 5) and a dichlorophenyl group.

- Properties : Higher molecular weight (379.62 g/mol) and enhanced halogen bonding due to three chlorine atoms. The InChIKey (KWLXAZQQCTWWMY) reflects its unique stereoelectronic profile .

4-Chloro-2-phenylpyrimidine-5-carboxylic Acid (CAS 343349-20-2)

- Substituents : Phenyl group at position 2 instead of 4-fluorophenyl.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 5-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves chlorination and coupling reactions. Key steps include the use of chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group at the pyrimidine ring. Solvent selection (e.g., DMF or dichloromethane), temperature control (60–100°C), and reaction time (6–24 hours) significantly impact yield and purity. Sodium hydride (NaH) is often used as a base for deprotonation during coupling reactions with fluorophenyl derivatives .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques such as HPLC (for purity >98%), NMR (¹H/¹³C for substituent confirmation), FT-IR (to verify carboxylic acid and C-Cl/F bonds), and mass spectrometry (for molecular weight confirmation) are essential. X-ray crystallography may resolve ambiguities in stereochemistry or regioselectivity, particularly when substituent positioning affects biological activity .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. For antimicrobial studies, perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Cytotoxicity can be assessed via MTT assays in cancer cell lines. Always include positive controls (e.g., known kinase inhibitors) and validate results with dose-response curves .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro vs. bromo, fluorophenyl vs. methoxyphenyl) impact target binding affinity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent changes. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases). Validate experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd). Fluorine’s electronegativity enhances lipophilicity and bioavailability, while chloro groups may improve steric interactions in hydrophobic pockets .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Employ QSAR (Quantitative Structure-Activity Relationship) models to correlate chemical descriptors (e.g., logP, polar surface area) with ADME (Absorption, Distribution, Metabolism, Excretion) parameters. Use molecular dynamics simulations to assess stability in biological membranes. Tools like SwissADME predict solubility and CYP450 interactions, while MetaCore maps metabolic pathways .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Investigate potential sources of discrepancy:

- Purity : Re-analyze compounds via HPLC and elemental analysis.

- Assay conditions : Compare buffer pH, temperature, and cell line variability.

- Target specificity : Use CRISPR knockouts or RNAi to confirm target dependency.

Replicate studies with standardized protocols (e.g., NIH guidelines) and report IC50/EC50 values with 95% confidence intervals .

Q. How can researchers optimize regioselectivity during pyrimidine ring functionalization?

- Methodological Answer : Employ directed ortho-metalation (DoM) strategies using directing groups (e.g., carboxylic acids) to control substitution patterns. Alternatively, use transition-metal catalysis (e.g., Pd-mediated cross-coupling) for C-H activation. Monitor reaction progress with LC-MS to identify intermediates and adjust stoichiometry of reagents like trifluoromethylating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.